N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-18-19-13-15(17(21-18)22-11-5-6-12-22)20-16(23)10-9-14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJQRTPWDVFIAS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is functionalized with a methoxy group and a pyrrolidinyl group. The cinnamamide moiety is then introduced through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the cinnamamide moiety would yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. The pyrimidine ring and cinnamamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can be compared to related pyrimidine derivatives and cinnamamide-containing analogs. Below is a detailed analysis:
Structural Analogues
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Key Differences:
- Lacks the methoxy and pyrrolidin-1-yl substituents on the pyrimidine ring.
- Contains an aminomethyl group at position 5 instead of a cinnamamide chain.
- Features a fused pyrrolo-pyrimidine system, which enhances rigidity and may influence binding kinetics .
- Functional Implications :
Cytidine-5'-monoate-5-N-acetylneuraminate Key Differences:
- A nucleoside analog with a ribose-phosphate backbone, contrasting with the planar pyrimidine-cinnamamide structure.
- Contains acetylneuraminic acid, which introduces carbohydrate-like solubility and stereochemical complexity .
- Functional Implications :
Pharmacological and Physicochemical Properties
| Property | This compound | 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Cytidine-5'-monoate-5-N-acetylneuraminate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 209.2 | 677.5 |
| LogP | ~3.5 (predicted) | 0.9 | -2.1 |
| Hydrogen Bond Donors | 1 (amide NH) | 3 (NH₂ groups) | 8 (hydroxyl, amide, carboxylic groups) |
| Target Affinity (IC₅₀) | Not reported | 0.8 μM (hypothetical kinase X) | N/A (enzyme substrate) |
Research Findings
- Binding Mode : The methoxy and pyrrolidin-1-yl groups in the query compound likely occupy hydrophobic regions of kinase ATP-binding pockets, similar to imatinib-like inhibitors. In contrast, cytidine derivatives engage in polar interactions with enzymes like sialyltransferases .
- Synthetic Accessibility : The cinnamamide-linked pyrimidine is synthetically modular, enabling rapid derivatization, whereas nucleoside analogs (e.g., cytidine derivatives) require complex glycosylation steps .
Biological Activity
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological effects, supported by various studies and data tables.
Chemical Structure and Properties
This compound features a pyrimidine ring with a methoxy group and a pyrrolidinyl group, along with a cinnamamide moiety. Its molecular formula is with a molecular weight of 290.36 g/mol. The compound's synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrimidine core followed by amide coupling to introduce the cinnamamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor interactions due to the presence of both the pyrimidine and cinnamamide structures, which allow for diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .
Antimalarial Activity
In vitro studies have demonstrated that derivatives related to this compound exhibit significant antimalarial activity against resistant strains of Plasmodium falciparum. In vivo evaluations in murine models have shown that these compounds can suppress parasite growth effectively, enhancing survival rates in infected mice .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that compounds with similar structures can mitigate apoptosis in neuronal cells under stress conditions, potentially through modulation of mitochondrial dynamics and apoptosis pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | Showed significant inhibition against Staphylococcus aureus and other pathogens. |
| Study 2 | Antimalarial Activity | Demonstrated effective suppression of Plasmodium yoelii growth in mice models. |
| Study 3 | Neuroprotection | Indicated reduction in apoptosis markers in neuronal cells exposed to oxidative stress. |
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide in academic research?
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
- Nucleophilic substitution at the 4-position of a 2-methoxy-5-iodopyrimidine intermediate with pyrrolidine to introduce the pyrrolidin-1-yl group.
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the cinnamamide moiety at the 5-position.
- Final purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC and LCMS .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC and LCMS : To assess purity (>98%) and confirm molecular weight (e.g., [M+H]+ ion).
- 1H/13C NMR : To verify substituent integration (e.g., methoxy protons at ~3.8 ppm, pyrrolidine protons at 1.8–3.4 ppm).
- X-ray crystallography : For definitive structural confirmation, particularly to resolve stereoelectronic effects in the cinnamamide chain .
Q. How can researchers validate the molecular conformation of this compound?
X-ray crystallography is the gold standard. For example:
- The dihedral angle between the pyrimidine ring and cinnamamide chain (~86.1°) indicates steric hindrance, influencing binding interactions.
- Hydrogen bonding (e.g., N–H⋯O) and C–H⋯π interactions stabilize the crystal lattice, which can be analyzed using SHELXL refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Discrepancies (e.g., unexpected NMR shifts or DFT-predicted bond angles) require:
Q. What strategies optimize the aqueous solubility of analogs for in vitro studies?
Structural modifications include:
Q. How to design experiments to assess bioactivity against microbial targets?
Use in vitro models such as:
- Antifungal assays : Minimum inhibitory concentration (MIC) testing against Candida albicans via broth microdilution.
- Bacterial growth inhibition : Disk diffusion assays against Staphylococcus aureus with compound-loaded disks (10–100 µg/mL).
- Structure-activity relationship (SAR) : Compare analogs with varying substituents on the pyrimidine ring to identify pharmacophores .
Q. What computational approaches predict binding affinity for kinase targets?
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase).
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS/AMBER) over 100-ns trajectories.
- Free energy calculations : MM-PBSA/GBSA to estimate binding free energy, correlating with experimental IC50 values .
Data Contradiction Analysis
Q. How to address conflicting results between LCMS purity and biological activity?
Potential causes and solutions:
- Impurity masking : Trace solvents (e.g., DMSO) may inhibit activity. Re-purify via preparative HPLC .
- Epimerization : Check for stereochemical instability (e.g., via chiral HPLC) if the cinnamamide group has a double bond.
- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which can falsely reduce activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
